Home > Products > Screening Compounds P113012 > (E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate - 1006294-75-2

(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Catalog Number: EVT-3127095
CAS Number: 1006294-75-2
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that belongs to the class of benzo[d]thiazole derivatives. This compound is notable for its potential applications in flavor enhancement and as a taste modifier, particularly in food science. The structural components include a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole framework, which contribute to its unique chemical properties and biological activities.

Source and Classification

This compound has been referenced in various patents related to novel flavors and taste agents, indicating its relevance in the food industry. The classification of this compound falls under the category of aromatic amides, which are known for their ability to interact with taste receptors in humans and animals, potentially enhancing umami or sweet flavors .

Synthesis Analysis

Methods

The synthesis of (E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves several key steps:

  1. Formation of Benzo[d][1,3]dioxole Derivative: The initial step often includes the reaction of benzo[d][1,3]dioxole-5-carbonyl chloride with an appropriate amine to form an amide linkage.
  2. Construction of Benzo[d]thiazole Framework: A secondary reaction may involve the condensation of a substituted thiazole with an aldehyde or ketone to introduce the thiazole ring.
  3. Final Esterification: The final product is usually obtained through esterification processes involving methyl acetate or similar reagents.

Technical details regarding reaction conditions such as temperature, pressure, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of (E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: Approximately 346.41 g/mol
  • Key Functional Groups:
    • Amide group (–C(=O)N–)
    • Ester group (–C(=O)O–)
    • Aromatic rings (benzo[d][1,3]dioxole and benzo[d]thiazole)

This structure indicates multiple sites for potential interactions with biological receptors.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the ester functional group can undergo hydrolysis to yield the corresponding acid and alcohol.
  2. Reduction: The imine functionality may be reduced to an amine using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant for modifying the compound for specific applications or improving its efficacy as a flavor enhancer.

Mechanism of Action

Process and Data

The mechanism of action of (E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate primarily involves its interaction with taste receptors. Specifically:

  • T1R Receptors: This compound has been shown to bind to T1R1/T1R3 and T1R2/T1R3 receptor complexes, which are critical for umami and sweet taste perception.
  • Activation Pathway: Upon binding, it activates intracellular signaling pathways leading to enhanced taste perception at low concentrations.

This mechanism highlights its potential utility in food applications where flavor enhancement is desired without the need for high concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of aromatic compounds, including electrophilic substitution.

Relevant analyses such as NMR spectroscopy and mass spectrometry can provide further insights into its structural integrity and purity.

Applications

Scientific Uses

(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate has potential applications in:

  • Flavor Enhancement: Used in food products to enhance savory or sweet flavors without adding excessive calories or sugars.
  • Taste Modifiers: Investigated for use in formulations aimed at improving palatability for dietary products or medications.
  • Research Tool: Serves as a model compound in studies exploring taste receptor interactions and flavor chemistry.

These applications underscore the importance of this compound in both industrial and research contexts within food science and biochemistry.

Properties

CAS Number

1006294-75-2

Product Name

(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

IUPAC Name

methyl 2-[2-(1,3-benzodioxole-5-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Molecular Formula

C20H18N2O5S

Molecular Weight

398.43

InChI

InChI=1S/C20H18N2O5S/c1-11-6-12(2)18-14(7-11)22(9-17(23)25-3)20(28-18)21-19(24)13-4-5-15-16(8-13)27-10-26-15/h4-8H,9-10H2,1-3H3

InChI Key

HGPXFDIEEFYOJW-QZQOTICOSA-N

SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCO4)S2)CC(=O)OC)C

Solubility

not available

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